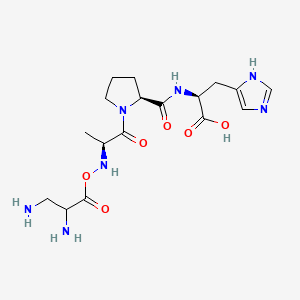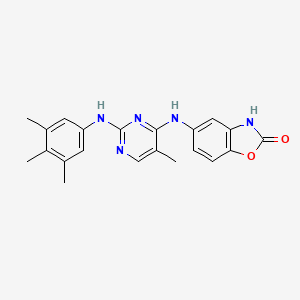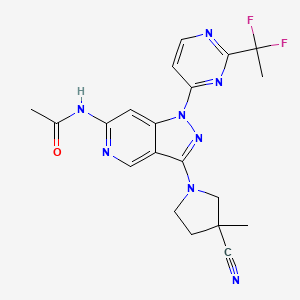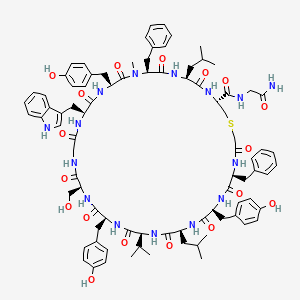
Diaminopropionoyl tripeptide-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaminopropionoyl tripeptide-33 is a bioactive peptide known for its protective effects on skin cells. It is primarily used in cosmetic formulations to safeguard skin from ultraviolet (UV) radiation-induced DNA damage. This compound is effective in preventing premature aging by inhibiting the carbonylation of proteins and enhancing the DNA repair system .
Métodos De Preparación
Diaminopropionoyl tripeptide-33 is synthesized through the reaction of 2,3-diaminopropionic acid with a tripeptide sequence. The synthetic route involves standard peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Análisis De Reacciones Químicas
Diaminopropionoyl tripeptide-33 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS), which can be detrimental to the peptide’s stability.
Reduction: Reduction reactions can help in stabilizing the peptide by preventing the formation of disulfide bonds.
Substitution: This reaction can occur at the amino acid residues, leading to modifications in the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Diaminopropionoyl tripeptide-33 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protecting skin cells from UV-induced damage and its potential in enhancing DNA repair mechanisms.
Medicine: Research is ongoing to explore its potential in preventing skin aging and treating skin disorders caused by UV radiation.
Industry: It is widely used in the cosmetic industry as an active ingredient in anti-aging and photoprotective skincare products .
Mecanismo De Acción
Diaminopropionoyl tripeptide-33 exerts its effects by inhibiting the carbonylation of proteins, which is a process that leads to protein degradation and cellular damage. The peptide combats the formation of reactive carbon species (RCS) and protects DNA from UV-induced damage. It enhances the DNA repair system by promoting the activity of repair enzymes and protecting keratinocytes and fibroblasts from oxidative stress .
Comparación Con Compuestos Similares
Diaminopropionoyl tripeptide-33 is unique in its ability to protect skin cells from both UVA and UVB radiation. Similar compounds include:
Palmitoyl tripeptide-1: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used for its anti-wrinkle effects.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound stands out due to its dual action of protecting against UV-induced DNA damage and enhancing the DNA repair system .
Propiedades
Fórmula molecular |
C17H27N7O6 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1 |
Clave InChI |
HJCFQAVJKASLBG-BSCFELCMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)


![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)




![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
